molecular formula C13H13NOS B8763060 2-Methyl-2,3-dihydro-1H-phenothiazin-4(10H)-one CAS No. 57750-46-6

2-Methyl-2,3-dihydro-1H-phenothiazin-4(10H)-one

Cat. No. B8763060
Key on ui cas rn: 57750-46-6
M. Wt: 231.32 g/mol
InChI Key: NCESZJDHEIYVMB-UHFFFAOYSA-N
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Patent
US05994349

Procedure details

A mixture of ter butyl 6-methyl-2,4-dioxocyclohexane-1-carboxylate, 7c (3.09 g, 13.7 mmole) and 2-aminothiophenol, 6 (X=H, 1.71 g, 13.7 mmole) in DMSO (10 mL) is placed in a preheated heating mantle. The reaction mixture is stirred and refluxed for 0.5 h. Upon cooling, the reaction mixture forms a solid. The crystals are filtered and the remaining mother liquid is poured into cold water, whereupon further precipitation occurs. Each precipitate was separately recrystallized twice from MeOH and proves to be identical. An analytical sample of 4d, (R=H), mp 278° C. occurs as light orange crystals; yield: 0.46 g (15.4%).
Name
butyl 6-methyl-2,4-dioxocyclohexane-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7c
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:7](C(OCCCC)=O)[C:6](=O)[CH2:5][C:4](=[O:16])[CH2:3]1.[NH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[SH:24]>CS(C)=O>[CH3:1][CH:2]1[CH2:3][C:4](=[O:16])[C:5]2[S:24][C:19]3[C:18](=[CH:23][CH:22]=[CH:21][CH:20]=3)[NH:17][C:6]=2[CH2:7]1

Inputs

Step One
Name
butyl 6-methyl-2,4-dioxocyclohexane-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(CC(C1C(=O)OCCCC)=O)=O
Name
7c
Quantity
3.09 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
The crystals are filtered
ADDITION
Type
ADDITION
Details
the remaining mother liquid is poured into cold water, whereupon further precipitation
CUSTOM
Type
CUSTOM
Details
Each precipitate was separately recrystallized twice from MeOH

Outcomes

Product
Name
Type
Smiles
CC1CC=2NC3=CC=CC=C3SC2C(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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